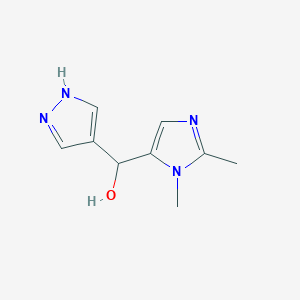

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of reactions and applications, making it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

(2,3-dimethylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H12N4O/c1-6-10-5-8(13(6)2)9(14)7-3-11-12-4-7/h3-5,9,14H,1-2H3,(H,11,12) |

InChI Key |

GMLYZORFBMKEKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 1,2-dimethylimidazole with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and enzyme activities.

Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activities. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

(1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a single methyl group on the imidazole ring.

(1H-pyrazol-4-yl)methanol: Contains only the pyrazole moiety without the imidazole ring.

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol: Another imidazole derivative with different substitution patterns

Uniqueness

(1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a broader range of reactions and applications compared to its simpler counterparts.

Biological Activity

The compound (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol , with the CAS number 1933571-38-0 , is a novel chemical entity that has gained attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 192.22 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent. The following sections detail specific activities and findings.

Antibacterial Activity

Research has indicated that compounds containing imidazole and pyrazole moieties often exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol demonstrates effective antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. mycoides .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

The antifungal efficacy indicates a promising application in treating fungal infections, particularly those caused by C. albicans .

Case Studies

A study published in MDPI examined the antibacterial and antifungal activities of various synthesized monomeric alkaloids, including derivatives similar to our compound. The research highlighted that modifications in the molecular structure significantly influenced biological activity, suggesting that structural optimization could enhance efficacy against resistant strains .

Another investigation focused on the synthesis of pyrazole derivatives, revealing that certain substitutions on the pyrazole ring led to improved antibacterial properties. This underscores the importance of chemical modifications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of (1,2-Dimethyl-1H-imidazol-5-yl)(1H-pyrazol-4-yl)methanol plays a crucial role in its biological activity. The presence of both imidazole and pyrazole rings contributes to its interaction with biological targets:

- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in hydrogen bonding.

- Pyrazole Ring : Exhibits pharmacological versatility due to its ability to form stable complexes with various receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.